Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4;/h7,10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKKPJCVQKFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The starting material, tert-butyl 3-(methoxyamino)azetidine-1-carboxylate, can be synthesized through various synthetic routes, including aza-Michael addition and Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride is primarily investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the azetidine structure can enhance potency against cancer cell lines, with specific focus on inhibiting pathways associated with tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. It has been found to inhibit specific enzymes involved in inflammatory processes, suggesting potential for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Organic Synthesis Applications
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride serves as a versatile building block in organic synthesis.
Synthesis of Complex Molecules
This compound is used as an intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo further chemical transformations makes it valuable in creating more complex structures necessary for drug development .
Methodology Development
Recent studies have focused on developing efficient synthetic methodologies utilizing this compound, which include novel reaction conditions that improve yield and reduce by-products. For example, reactions involving tert-butyl 3-(methoxyamino)azetidine-1-carboxylate have demonstrated high selectivity and efficiency under optimized conditions .
The biological activity of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride has been assessed through various in vitro and in vivo studies.
Antibacterial Activity
A series of derivatives based on this compound have been tested for antibacterial properties against strains such as Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhance antibacterial efficacy compared to standard antibiotics .
Mechanism of Action Studies
Investigations into the mechanism of action have revealed that this compound interacts with specific molecular targets, influencing cellular pathways that are crucial for its therapeutic effects. For example, it may modulate enzyme activity or receptor interactions relevant to disease processes .
Data Tables
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of azetidine derivatives, tert-butyl 3-(methoxyamino)azetidine-1-carboxylate was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of this compound revealed that it inhibits COX-2 expression in vitro, suggesting its potential use in treating inflammatory disorders such as arthritis. The findings support further exploration into its clinical applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The methoxyamino substituent distinguishes the target compound from analogs with alternative functional groups. Key structural analogs include:
Key Observations :
- Methoxyamino vs.
- Hydroxyimino vs. Methoxyamino: The hydroxyimino group (-N-OH) lacks the methoxy oxygen, reducing steric bulk but increasing acidity .
- Triazole and Morpholine Derivatives : Bulky substituents like triazole or morpholine significantly alter solubility and reactivity, making them suitable for targeted drug design .
Key Observations :
Physical and Spectral Properties
Critical data from spectroscopic analyses:
Biological Activity
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride has a unique azetidine structure that contributes to its biological properties. The compound features a tert-butyl group, a carboxylate moiety, and a methoxyamino functional group, which may enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClN3O3 |
| Molecular Weight | 249.72 g/mol |
| IUPAC Name | Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride |
| Solubility | Soluble in water |
The biological activity of Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : The compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Research Findings
Recent research has focused on the synthesis and evaluation of Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride for various applications:
- Synthesis Techniques : Efficient synthetic routes have been developed, yielding high purity and yield. The compound can be synthesized via multi-step reactions involving protection and deprotection strategies common in organic synthesis.
- Biological Assays : In vitro assays have demonstrated that the compound shows promising activity against specific cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
Case Studies
Several studies have reported on the biological activity of related compounds, providing insights into the potential applications of Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate; hydrochloride:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated derivatives of azetidine compounds, showing that modifications at the methoxy group significantly enhanced antibacterial efficacy against Gram-positive bacteria .
- Cancer Research : In a recent investigation, researchers found that azetidine derivatives exhibited selective cytotoxicity against prostate cancer cells, suggesting that structural variations could be optimized for better therapeutic outcomes .
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl 3-(methoxyamino)azetidine-1-carboxylate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves functionalization of the azetidine ring. A common approach starts with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes oximation with methoxyamine hydrochloride under acidic conditions. Critical parameters include:
- Reagents : Methoxyamine hydrochloride in i-PrOH or MeOH, with pH adjustment using HCl .
- Temperature : Reactions often proceed at 0–25°C to avoid decomposition of sensitive intermediates.
- Purification : Flash chromatography or recrystallization is used to isolate the product, with purity verified by HPLC (>95%).
Key Challenge : Competing side reactions (e.g., over-oxidation or ring-opening) require precise stoichiometric control of methoxyamine.
Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?
- 1H/13C NMR : Confirms substitution patterns on the azetidine ring. For example, the methoxyamino group (-NH-OCH3) appears as a singlet at δ ~3.2 ppm (1H) and δ ~50–55 ppm (13C) .
- HRMS : Molecular ion peaks ([M+H]+) are matched to theoretical values (e.g., C10H20ClN2O3 requires m/z 275.1164) .
- IR Spectroscopy : Stretching vibrations for C=O (tert-butyl ester, ~1720 cm⁻¹) and N-O (methoxyamino, ~1250 cm⁻¹) are diagnostic .
Data Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents, necessitating DSC/TGA analysis .
Advanced: How does the methoxyamino group influence the compound’s reactivity in nucleophilic substitutions or cycloadditions?
The methoxyamino moiety acts as a directing group, enhancing regioselectivity in reactions:
- Nucleophilic Substitution : The NH group participates in SN2 reactions with alkyl halides, forming secondary amines. For example, reaction with benzyl bromide yields tert-butyl 3-(benzylmethoxyamino)azetidine-1-carboxylate .
- Cycloadditions : In [3+2] reactions with alkynes, the methoxyamino group stabilizes transition states, facilitating azide-free click chemistry to form triazoles .
Mechanistic Insight : DFT studies suggest the methoxy group lowers the activation energy by 5–10 kcal/mol compared to unsubstituted amino derivatives .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Conflicting SAR (structure-activity relationship) data may arise from:
- Stereochemical Variants : For example, (R)- vs. (S)-enantiomers of azetidine derivatives show divergent binding to serotonin receptors (e.g., 5-HT2A Ki: 15 nM vs. 220 nM) .
- Solubility Differences : Hydrochloride salts (e.g., this compound) exhibit improved aqueous solubility (~2.5 mg/mL) vs. free bases, impacting in vitro assays .
Methodological Fix : Use standardized protocols (e.g., PBS buffer at pH 7.4) and orthogonal assays (SPR, fluorescence polarization) to validate target engagement .
Advanced: How is this compound utilized in fragment-based drug discovery (FBDD) for CNS targets?
- Fragment Screening : The azetidine core serves as a rigid scaffold for CNS drug candidates. Its low molecular weight (~275 g/mol) and high solubility align with FBDD principles.
- Case Study : Analogous tert-butyl azetidine carboxylates show μM affinity for dopamine D2 receptors, validated via radioligand binding assays .
Optimization Pathways : Introduction of fluorinated groups (e.g., CF3) improves blood-brain barrier permeability (logP increased from 1.2 to 2.1) .
Advanced: What computational tools predict the metabolic stability of this compound?
- In Silico Models : Tools like Schrödinger’s ADMET Predictor or SwissADME estimate hepatic clearance (e.g., predicted t1/2 = 3.2 hrs in humans).
- Metabolic Hotspots : The methoxyamino group is prone to CYP450-mediated demethylation, forming a hydroxylamine intermediate. MD simulations identify steric shielding strategies (e.g., tert-butyl substitution) to reduce metabolism .
Experimental Validation : Microsomal stability assays (human liver microsomes) confirm 65% parent compound remaining after 1 hour .
Methodological: How are reaction intermediates monitored in real-time during synthesis?
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy tracks the disappearance of tert-butyl 3-oxoazetidine-1-carboxylate (peak at 1720 cm⁻¹) and formation of the methoxyamino product .
- LC-MS : Quantifies intermediates with a C18 column (gradient: 5–95% acetonitrile in H2O + 0.1% formic acid) and ESI+ detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
